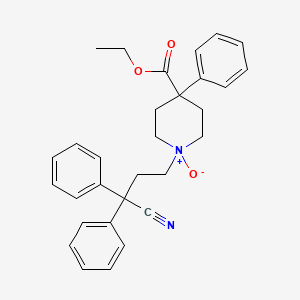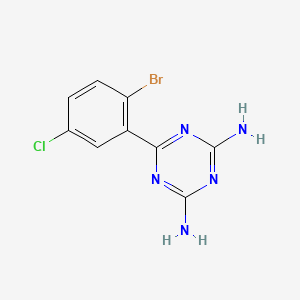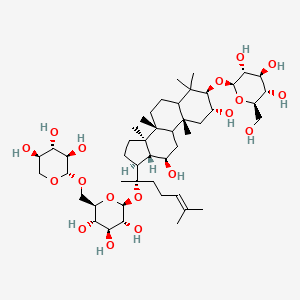
Gypenoside LVII
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Gypenoside LVII is a saponin compound derived from the plant Gynostemma pentaphyllum, commonly known as “Jiaogulan” or “Southern Ginseng.” Saponins are a class of naturally occurring glycosides with diverse biological activities. This compound has garnered attention for its potential therapeutic properties, particularly in the fields of oncology and neuroprotection .
准备方法
Synthetic Routes and Reaction Conditions
The preparation of Gypenoside LVII typically involves the extraction and purification from Gynostemma pentaphyllum. The process begins with the extraction of the plant material using solvents such as ethanol or methanol. The crude extract is then subjected to chromatographic techniques, such as high-performance liquid chromatography (HPLC), to isolate this compound.
Industrial Production Methods
Industrial production of this compound can be achieved through biotransformation processes. Enzymatic biotransformation is a common method, where specific enzymes are used to convert precursor compounds into this compound. For example, glycoside hydrolases can be employed to selectively hydrolyze glycosidic bonds, resulting in the formation of this compound .
化学反应分析
Types of Reactions
Gypenoside LVII undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the glycosidic moieties of this compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potentially unique biological activities .
科学研究应用
Chemistry: Gypenoside LVII is used as a model compound for studying saponin chemistry and developing new synthetic methodologies.
Biology: It has been shown to exhibit neuroprotective effects, making it a candidate for research in neurodegenerative diseases.
Medicine: this compound has demonstrated anticancer properties, particularly in inhibiting the proliferation of cancer cells and inducing apoptosis.
作用机制
Gypenoside LVII exerts its effects through various molecular targets and pathways:
Anticancer Activity: It inhibits cancer cell proliferation by suppressing glycolysis via the Hippo pathway.
Neuroprotection: This compound has been shown to protect neurons by modulating signaling pathways such as PI3K/AKT and MAPK.
相似化合物的比较
Similar Compounds
Gypenoside XVII: Another saponin from Gynostemma pentaphyllum with anti-inflammatory and antidepressant-like effects.
Gypenoside XLIX: Known for its antiviral properties against Enterovirus 71.
Gypenoside J1, J2, J3: These compounds also exhibit neuroprotective effects.
Uniqueness
Gypenoside LVII stands out due to its potent anticancer and neuroprotective properties, making it a unique candidate for therapeutic applications. Its ability to modulate multiple signaling pathways further enhances its potential as a multifunctional bioactive compound .
属性
分子式 |
C47H80O18 |
|---|---|
分子量 |
933.1 g/mol |
IUPAC 名称 |
(2R,3R,4S,5S,6R)-2-[[(2R,3R,8R,10R,12R,13R,14R,17S)-2,12-dihydroxy-4,4,8,10,14-pentamethyl-17-[(2S)-6-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C47H80O18/c1-21(2)10-9-13-47(8,65-42-38(59)35(56)33(54)27(63-42)20-61-40-36(57)31(52)25(51)19-60-40)22-11-14-46(7)30(22)23(49)16-29-44(5)17-24(50)39(43(3,4)28(44)12-15-45(29,46)6)64-41-37(58)34(55)32(53)26(18-48)62-41/h10,22-42,48-59H,9,11-20H2,1-8H3/t22-,23+,24+,25+,26+,27+,28?,29?,30-,31-,32+,33+,34-,35-,36+,37+,38+,39-,40-,41-,42-,44-,45+,46+,47-/m0/s1 |
InChI 键 |
GELOPBLVWSJPGZ-CHNMBZPZSA-N |
手性 SMILES |
CC(=CCC[C@@](C)([C@H]1CC[C@@]2([C@@H]1[C@@H](CC3[C@]2(CCC4[C@@]3(C[C@H]([C@@H](C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)C)C)O)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO[C@H]7[C@@H]([C@H]([C@@H](CO7)O)O)O)O)O)O)C |
规范 SMILES |
CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CC(C(C4(C)C)OC5C(C(C(C(O5)CO)O)O)O)O)C)C)O)C)OC6C(C(C(C(O6)COC7C(C(C(CO7)O)O)O)O)O)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzenamine, N-[[4-(2-phenylethenyl)phenyl]methylene]-](/img/structure/B14076372.png)

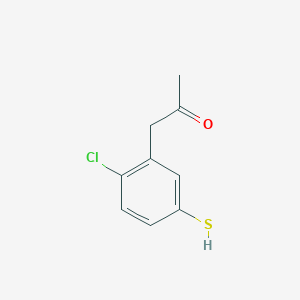


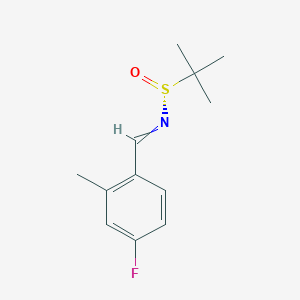

![spiro[cyclopenta-1,3-diene-5,13'-pentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene]](/img/structure/B14076409.png)
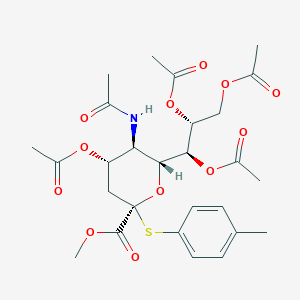
![3'-(N-(3-((2-Aminoethyl)amino)phenyl)sulfamoyl)-4'-methoxy-N,N-dimethyl-[1,1'-biphenyl]-3-carboxamide](/img/structure/B14076429.png)
